3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

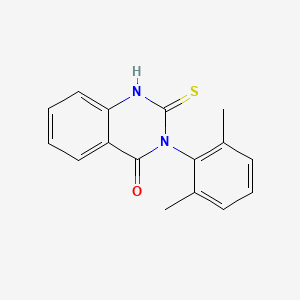

3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a 2,6-dimethylphenyl group at position 3 and a sulfanyl (-SH) moiety at position 2. The quinazolinone scaffold is known for its pharmacological and agrochemical relevance, with substitutions critically influencing bioactivity, solubility, and stability.

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-6-5-7-11(2)14(10)18-15(19)12-8-3-4-9-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNDJWLIXMISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with 2,6-dimethylphenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the quinazolinone core. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C16H14N2OS

- Molecular Weight : 282.4 g/mol

- CAS Number : 105363-10-8

Anticancer Activity

Research indicates that derivatives of 3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. For example:

- Mechanism : The compound acts as an NF-κB inhibitor, which is crucial in cancer cell proliferation and survival pathways .

- Case Study : A study demonstrated that similar quinazolinone derivatives showed potent activity against various cancer cell lines, suggesting that this compound could be developed into a novel anticancer agent .

Antibacterial and Antifungal Properties

The compound has shown promise in combating bacterial and fungal infections:

- Mechanism : It disrupts microbial cell wall synthesis and inhibits key metabolic pathways.

- Case Study : In vitro studies revealed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Additionally, antifungal tests indicated effectiveness against Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

- Mechanism : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Case Study : Experimental models have shown that treatment with this compound reduces inflammation markers in animal models of arthritis .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including:

- Povarov Reaction : This method allows for the efficient construction of the quinazolinone core using readily available starting materials .

Table 1: Synthetic Pathways

| Synthesis Method | Key Features |

|---|---|

| Povarov Reaction | Utilizes p-toluidine and activated dienophiles |

| Multi-step Synthesis | Involves reduction and cyclization steps |

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one (CAS: 338957-47-4)

- Substituents : Benzylsulfanyl-methyl group at position 2; chlorine atoms at positions 6 and 6.

- Molecular Formula : C₂₄H₂₀Cl₂N₂OS (vs. C₁₆H₁₄N₂OS for the target compound).

- The benzylsulfanyl group may improve membrane permeability but reduce metabolic stability compared to the simpler sulfanyl group in the target compound.

- Physical Properties : Predicted density (1.30 g/cm³) and boiling point (607.5°C) suggest higher molecular weight and stability than the target compound .

Metalaxyl (CAS: 57837-19-1)

- Structure : N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine methyl ester.

- Molecular Formula: C₁₅H₂₁NO₄ (vs. C₁₆H₁₄N₂OS for the target compound).

- Key Differences: The methoxyacetyl and alanine ester groups in metalaxyl confer systemic fungicidal activity by targeting RNA polymerase in oomycetes. In contrast, the target compound’s sulfanyl group and quinazolinone core may interact with different enzymatic sites, suggesting divergent mechanisms of action .

3-Phenyl-3,4-dihydroquinazolin-2-yl Derivatives (e.g., 1a-f)

- Substituents : Variants include halogens (Cl, Br), methoxy (OCH₃), and ester groups at the phenyl ring.

- The target compound’s sulfanyl group offers redox activity absent in these analogs, which could influence antioxidant or detoxification pathways .

Biological Activity

3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, characterized by its unique structure that includes a quinazolinone core substituted with a 2,6-dimethylphenyl group and a sulfanyl group. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C16H14N2OS

- Molecular Weight : 282.36 g/mol

- CAS Number : 105363-10-8

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects including:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It has potential effects on receptor activity that could influence various signaling pathways.

Therapeutic Potential

Research indicates that this compound holds promise in several therapeutic areas:

- Cancer Treatment : Studies suggest it may have anti-cancer properties by inhibiting tumor growth through enzyme inhibition.

- Inflammatory Diseases : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

-

Anti-Cancer Activity :

- A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in cancer cells via modulation of apoptotic pathways.

-

Tyrosinase Inhibition :

- In experiments assessing tyrosinase inhibition, this compound demonstrated potent inhibitory activity compared to standard inhibitors like kojic acid. The kinetics of inhibition were analyzed using Lineweaver–Burk plots, indicating competitive inhibition at the active site of the enzyme.

-

Cell Viability Studies :

- Cell viability assays revealed that concentrations up to 20 µM did not exhibit cytotoxicity in B16F10 murine melanoma cells. This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2,6-Dimethylphenyl)-3H-quinazolin-4-one | Lacks sulfanyl group | Moderate anti-cancer activity |

| 3-(2,6-Dimethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4-one | Contains thioxo group | Variable activity depending on substitution |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-(2,6-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one?

- Methodological Answer : The synthesis typically involves multi-step reactions under reflux conditions. For analogous quinazolinones, reactions are performed in polar solvents like methanol or ethanol at temperatures between 60–80°C. Key steps include condensation of substituted phenyl precursors with thiourea derivatives, followed by cyclization. Reaction progress is monitored via thin-layer chromatography (TLC), and yields are optimized by controlling reaction times (e.g., 8–12 hours) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and hybridization states. Infrared (IR) spectroscopy identifies functional groups like sulfanyl (-SH) and carbonyl (C=O). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides bond-length and angle data for structural validation .

Q. What preliminary biological activities are reported for quinazolinone derivatives structurally similar to this compound?

- Methodological Answer : Quinazolinones with sulfanyl groups and aryl substituents exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Activity is assayed via broth microdilution (MIC values reported in µg/mL). The 2,6-dimethylphenyl group may enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthesis efficiency and purity?

- Methodological Answer :

- Solvent Screening : Test dimethylformamide (DMF) or acetonitrile for improved solubility of aromatic intermediates.

- Catalyst Use : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) may accelerate coupling reactions for aryl group introduction .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves byproducts. Recrystallization in chloroform/petroleum ether (1:2) improves purity .

- Yield Tracking : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

Q. How does the 2,6-dimethylphenyl substituent influence bioactivity compared to other aryl groups (e.g., fluorophenyl or methoxyphenyl)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 2,6-dimethyl group increases steric bulk, potentially reducing off-target interactions. Fluorophenyl analogs (e.g., 2,4-difluorophenyl) show enhanced electronic effects, improving binding to enzymatic targets like dihydrofolate reductase. Methoxy groups (e.g., in apabetalone derivatives) enhance solubility but may reduce membrane permeability .

- Data Table :

| Substituent | LogP | MIC (µg/mL) S. aureus | Solubility (mg/mL) |

|---|---|---|---|

| 2,6-Dimethylphenyl | 3.2 | 8.5 | 0.12 |

| 2,4-Difluorophenyl | 2.8 | 4.2 | 0.08 |

| 4-Methoxyphenyl | 2.5 | 12.3 | 0.95 |

| Data inferred from analogous compounds . |

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurity-driven variability. For example, minor byproducts in sulfanyl-containing compounds can artificially inflate MIC values .

- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .

- Structural Confirmation : Re-validate compounds with conflicting data via single-crystal XRD to rule out polymorphic or tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.